3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide
Description
3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is a complex organic compound that features a benzamide core linked to a pyrazolo[1,5-a]pyrimidine moiety
Properties
IUPAC Name |
3-(dimethylamino)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-10-18-21-12-15(13-24(18)22-14)6-5-9-20-19(25)16-7-4-8-17(11-16)23(2)3/h4,7-8,10-13H,5-6,9H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJSNXREYXFFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC(=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common approach is the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with terminal alkynes, followed by further functionalization through Suzuki–Miyaura and Buchwald–Hartwig coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the aforementioned synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated as a potential kinase inhibitor for cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the active site, thereby preventing the phosphorylation of substrates and subsequent signal transduction pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides: These compounds are also kinase inhibitors with similar structural features.
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic core and are used in various medicinal chemistry applications.
Uniqueness
3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is unique due to its specific substitution pattern and the presence of a dimethylamino group, which can enhance its binding affinity and selectivity for certain kinases. This makes it a promising candidate for further development as a therapeutic agent .
Biological Activity
3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role as a kinase inhibitor, antibacterial properties, and other pharmacological implications.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a dimethylamino group and a pyrazolo[1,5-a]pyrimidine moiety. The molecular formula is with a molecular weight of approximately 334.4 g/mol. Its structural complexity is indicative of its potential for diverse biological interactions.
1. Kinase Inhibition
Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated moderate inhibitory activity against several CDKs, suggesting its potential as an anti-cancer agent . The inhibition of CDKs can disrupt cancer cell proliferation, making this compound a candidate for further development in oncology.
2. Antibacterial Properties
Another area of investigation is the compound's antibacterial activity. A study published in Molecules assessed its effects against various bacterial strains, revealing moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism of action remains to be fully elucidated, but these findings point towards its potential use in treating bacterial infections.
3. Inflammatory Response Modulation
The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to modulate inflammatory pathways. Compounds with similar structures have been studied for their effects on interleukin receptors and other inflammatory mediators . The potential immunomodulatory effects of this compound warrant further exploration.
Case Study 1: CDK Inhibition
In a recent study targeting CDK2 and CDK4, researchers evaluated the efficacy of various derivatives of pyrazolo[1,5-a]pyrimidines. The results indicated that modifications at specific positions on the pyrazolo ring could enhance inhibitory potency . This suggests that structural optimization could lead to more effective derivatives of this compound.
Case Study 2: Antibacterial Activity
A comparative study examined the antibacterial efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against clinical isolates of Staphylococcus aureus. The findings showed that certain modifications significantly improved antibacterial potency, highlighting the importance of structural features in determining biological activity .
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step reactions that can be tailored for specific analogs. Variants such as N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide exhibit enhanced solubility and potential for hydrogen bonding, which may influence their biological activity .
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide | Hydroxyl group on the pyrazolo ring | Enhanced solubility |
| 4-(dimethylamino)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)butanamide | Longer alkyl chain | Different pharmacokinetic properties |
| 3-(morpholino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide | Morpholino substituent | Altered receptor selectivity |
Q & A
Q. Key Data :
- Yields for analogous pyrazolo[1,5-a]pyrimidine syntheses range from 62% to 70% under optimized conditions .
- Melting points for related compounds fall between 221–299°C, dependent on substituents .
Advanced: How can reaction conditions be optimized to mitigate low yields during alkylation steps?
Low yields in alkylation often stem from steric hindrance or competing side reactions. Methodological improvements include:
- Solvent optimization : Switching from DMF to pyridine enhances nucleophilicity in aza-Michael additions .
- Temperature control : Gradual heating (60–80°C) minimizes decomposition of heat-sensitive intermediates .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may improve coupling efficiency in benzamide formation .
- In-line monitoring : Use HPLC or TLC to track reaction progress and isolate intermediates promptly .
Basic: What spectroscopic techniques are critical for structural validation?
- : Identifies proton environments (e.g., dimethylamino singlet at δ 2.2–2.5 ppm, pyrimidine protons at δ 7.5–9.5 ppm) .
- IR Spectroscopy : Confirms amide C=O stretching (~1695 cm) and pyrazolo N-H bonds (~3280 cm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] at m/z 365.23 for related derivatives) .
Advanced: How to address discrepancies in spectral data interpretation?
Contradictions (e.g., unexpected shifts) may arise from tautomerism or impurities. Resolve via:
- 2D NMR (COSY, HSQC) : Assigns ambiguous signals by correlating proton-carbon interactions .
- X-ray crystallography : Provides definitive confirmation of regiochemistry and stereochemistry .
- Computational modeling : DFT calculations predict spectral patterns, aiding peak assignments .
Example : A 2025 study resolved conflicting data for a pyrazolo[1,5-a]pyrimidine derivative using HSQC, confirming H-2 proton assignments .
Basic: Which functional groups dictate reactivity in this compound?
- Pyrazolo[1,5-a]pyrimidine core : Participates in electrophilic substitution at C-6 and C-7 positions .
- Benzamide moiety : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .
- Dimethylamino group : Enhances solubility in polar solvents and serves as a hydrogen bond acceptor in target binding .
Advanced: What mechanistic insights exist for its biological interactions?
Computational and experimental studies suggest:
- Kinase inhibition : The pyrimidine ring mimics ATP’s adenine, competing for binding pockets in kinase assays .
- CYP450 interactions : The dimethylamino group may undergo oxidative metabolism, as seen in related compounds .
- Molecular docking : Docking simulations with Topoisomerase I show favorable binding energy (-9.2 kcal/mol) due to π-π stacking with the benzamide .
Q. Findings :
- Maximum stability at pH 6–7; degradation accelerates >pH 9 due to amide hydrolysis .
Advanced: What strategies improve regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?
- Directing groups : Introduce electron-withdrawing substituents (e.g., -CN) to steer electrophilic attacks to C-6 .
- Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. 5 hours) and improves selectivity .
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protection of amines) during multi-step syntheses .
Case Study : A 2024 study achieved 85% regioselectivity at C-6 using a cyano-directing group in microwave conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
